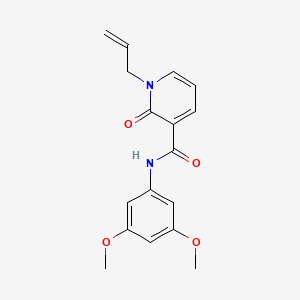

![molecular formula C7H13Cl2N3 B2961434 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride CAS No. 2126178-84-3](/img/structure/B2961434.png)

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is a chemical compound with a molecular weight of 173.65 . The IUPAC name for this compound is (6,7-dihydro-5H-pyrrolo [1,2-a]imidazol-3-yl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is 1S/C7H11N3.ClH/c8-4-6-5-9-7-2-1-3-10(6)7;/h5H,1-4,8H2;1H . This indicates the presence of a chlorine atom (Cl), a hydrogen atom (H), and a molecular structure of C7H11N3. Unfortunately, more detailed structural information is not available from the search results.Physical And Chemical Properties Analysis

“{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

This compound is used in the synthesis of unsymmetrically tetrasubstituted pyrroles. The synthesis process involves a metal-free method using a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property can be useful in various fields such as optoelectronics and bioimaging.

Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . These derivatives can inhibit cell proliferation and induce apoptosis .

Inhibition of Cell Migration and Invasion

The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives can significantly inhibit the migration and invasion of cancer cells . This property is particularly useful in cancer research and therapy.

Potential Lead Compound for Drug Development

Due to its low molecular weight and potent FGFR inhibitory activity, this compound and its derivatives could serve as appealing lead compounds beneficial for subsequent optimization in drug development .

Synthesis of 3-Aryl-5H-Pyrrolo[1,2-a]imidazole Quaternary Salts

The compound is used in the synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts . These salts have been observed in the 1H NMR spectra, providing valuable information for the structural confirmation of the final product .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Mecanismo De Acción

Target of Action

It is noted that similar compounds have shown antimicrobial and antifungal activities .

Mode of Action

It is known that similar compounds interact with their targets to exert antimicrobial and antifungal effects .

Biochemical Pathways

It is known that similar compounds can interfere with the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .

Result of Action

It is known that similar compounds can inhibit the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-4-6-5-9-7-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFSYKJSCCOHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

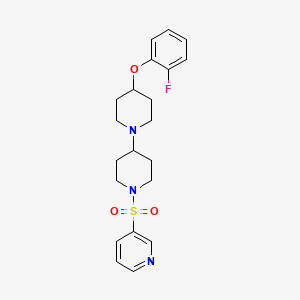

![N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2961352.png)

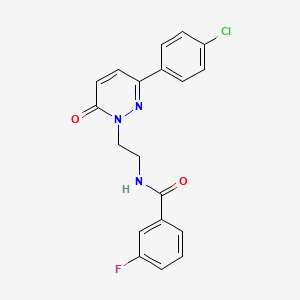

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)

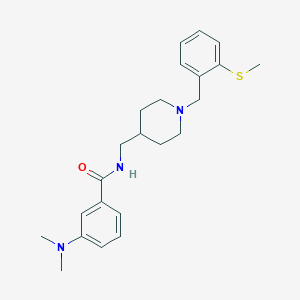

![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)

![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961360.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)

![(Z)-2-cyano-3-(6,8-dichloro-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2961371.png)

![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)